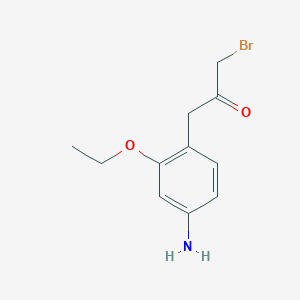

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is a brominated ketone derivative featuring an amino group at the para position and an ethoxy group at the ortho position on the aromatic ring. The bromine atom at the β-position of the ketone group enhances its reactivity in nucleophilic substitution or elimination reactions, while the amino and ethoxy substituents influence its electronic and hydrogen-bonding properties. Structural characterization of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL and visualized via tools such as ORTEP-III .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-Amino-2-ethoxyphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, hydrogen peroxide), solvents (e.g., water, acetic acid).

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropanol.

Oxidation: Formation of 1-(4-Nitro-2-ethoxyphenyl)-3-bromopropan-2-one.

Scientific Research Applications

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions and protein modifications.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one with three structurally related brominated arylpropanones:

Key Observations :

- Electronic Effects: The amino group in the target compound enhances electron density on the aromatic ring, contrasting with the electron-withdrawing trifluoromethoxy group in . Ethoxy groups (in the target and ) provide moderate electron donation but introduce steric bulk.

- Hydrogen Bonding: The amino group in the target compound and facilitates N–H···O hydrogen bonding, critical for crystal packing and supramolecular interactions . In contrast, non-amino derivatives (e.g., ) rely on weaker interactions like C–H···Br or π-π stacking.

Crystallographic and Hydrogen-Bonding Patterns

- Target Compound: The amino group likely forms N–H···O hydrogen bonds with the ketone oxygen, as observed in analogous systems . Ethoxy groups may participate in C–H···O interactions, stabilizing the crystal lattice.

- Contrast with and : Methyl and bromophenyl substituents in lack strong H-bond donors, leading to less directional packing dominated by van der Waals forces or halogen interactions (e.g., Br···O) .

Biological Activity

1-(4-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a molecular structure that includes an amino group, an ethoxy group, and a bromopropanone moiety. Its molecular formula is C11H14BrN1O2 with a molecular weight of approximately 272.14 g/mol. The presence of these functional groups suggests potential reactivity with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Key aspects include:

- Covalent Bond Formation : The bromine atom and carbonyl group enable the compound to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting or modifying their activity.

- Enhanced Solubility : The ethoxy group may enhance the compound's solubility and bioavailability, facilitating its transport within biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activities against various pathogens. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Research has also explored the compound's anticancer properties. It has been investigated for its ability to inhibit monocarboxylate transporters (MCTs), which are implicated in cancer cell metabolism. Inhibiting MCTs can lead to reduced tumor growth and increased sensitivity to chemotherapy .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Inhibition of MCTs | , |

| Enzyme Interaction | Modification of enzyme activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against common bacterial strains. Results demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong potential for development as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines showed that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the modulation of metabolic pathways associated with MCTs .

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

1-(4-amino-2-ethoxyphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-11-6-9(13)4-3-8(11)5-10(14)7-12/h3-4,6H,2,5,7,13H2,1H3 |

InChI Key |

NYPGFKKTUQZIKB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)CC(=O)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.